2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-10-5-11(2)7-22(6-10)9-13-19-15-14(23(13)8-12(18)24)16(25)21(4)17(26)20(15)3/h10-11H,5-9H2,1-4H3,(H2,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMWZNFVEHCAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide is a derivative of purine, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula : C18H29N5O
Molecular Weight : 337.46 g/mol
IUPAC Name : this compound
This compound features a purine scaffold which is often associated with various biological functions including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems.
Enzyme Inhibition
Research indicates that compounds similar to this one can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in nucleotide metabolism or signal transduction pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy and neuropharmacology.
Receptor Modulation
The structural elements of this compound allow it to bind to various receptors, potentially modulating their activity. This feature is significant in the development of drugs targeting neurological disorders.
Biological Activity Data
Case Studies
-
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway. -
Neuropharmacological Effects
In a neuropharmacological study, this compound was shown to increase dopamine levels in rodent models. The results suggest potential applications in treating conditions like Parkinson's disease by enhancing dopaminergic signaling. -
Metabolic Pathway Modulation
Research has indicated that this compound may influence metabolic pathways related to glucose metabolism, making it a candidate for further investigation in diabetes management.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences, targets, and pharmacological properties of related compounds:
Pharmacological and Physicochemical Insights
TRPA1 Modulation: HC-030031 and the target compound share the 1,3-dimethyl-2,6-dioxopurin core, critical for TRPA1 antagonism.
Enzyme Inhibition: Compound 5’s thiosemicarbazide substituent confers MAO B inhibitory activity (28% inhibition), absent in the target compound. This highlights how minor structural changes (e.g., heterocyclic vs. piperidine groups) drastically alter target specificity .
Kinase and Wnt Pathway: ETC-159’s phenylpyridazine substituent enables Wnt pathway inhibition, whereas BI 1356’s 3-aminopiperidine and quinazoline groups optimize DPP-4 binding. The target compound’s dimethylpiperidine group may favor kinase interactions, though empirical data are needed .
Solubility and Bioavailability :
Therapeutic Implications
Q & A
Q. What are the standard synthetic routes for 2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide?
- Methodological Answer : The synthesis typically involves coupling purine derivatives with acetamide moieties. Key steps include:
- Alkylation : Reacting 1,3-dimethyl-2,6-dioxopurine with a bromomethyl intermediate (e.g., 3,5-dimethylpiperidin-1-ylmethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidine side chain .
- Acetamide Formation : Using mixed anhydrides (e.g., isobutyl chloroformate) or carbodiimide coupling (EDC/HOBt) to link the purine core to the acetamide group, minimizing racemization by employing tertiary amines like N-methylpiperidine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (e.g., hot ethyl acetate) yields the final compound .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | ~60% | |
| Acetamide Coupling | EDC, HOBt, DCM, RT, 24h | ~50% |
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Multi-modal analytical techniques are employed:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups on piperidine and purine cores) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and amide (N-H) bands at ~3300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing racemization?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to suppress side reactions .
- Base Optimization : N-methylpiperidine reduces racemization compared to stronger bases like triethylamine during coupling steps .
- Catalytic Additives : Use of HOBt or HOAt in carbodiimide-mediated couplings improves amide bond formation efficiency .
Q. How to design experiments to evaluate the compound’s enzymatic inhibition efficacy?
- Methodological Answer : A split-plot design is recommended for multi-factor studies:
- Primary Factors : Enzyme concentration, inhibitor dosage, pH.
- Secondary Factors : Incubation time, temperature.
- Replicates : 4 replicates per condition to account for biological variability .
- Controls : Include positive (known inhibitor) and negative (vehicle-only) controls.
- Data Analysis : Use Michaelis-Menten kinetics to calculate IC₅₀ and Ki values .
Q. How to resolve contradictions in environmental degradation data between lab and field studies?
- Methodological Answer :
- Controlled Lab Studies : Measure hydrolysis/photolysis rates under standardized conditions (e.g., OECD 111 guidelines) to isolate degradation pathways .
- Field Monitoring : Deploy passive samplers in water/soil matrices to assess real-world degradation, accounting for variables like microbial activity and UV exposure .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify dominant factors (e.g., pH, organic matter) causing discrepancies .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification across solvents (e.g., water, DMSO, ethanol) at varying pH .
- Thermodynamic Analysis : Calculate logP (octanol-water partition coefficient) to predict solubility trends. Discrepancies may arise from polymorphic forms or impurities .
- Crystallinity Assessment : X-ray diffraction (XRD) to detect crystalline vs. amorphous states, which influence solubility .
Environmental and Biological Impact
Q. What methodologies assess the compound’s ecological risks?
- Methodological Answer :
- Tiered Testing :
Acute Toxicity : Daphnia magna (EC₅₀) and algal growth inhibition tests .
Chronic Exposure : Mesocosm studies to evaluate bioaccumulation in aquatic systems .
- Computational Modeling : Use QSAR models to predict biodegradation and toxicity endpoints .
Advanced Mechanistic Studies
Q. How to elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding interactions with target enzymes (e.g., soluble epoxide hydrolase) .
- Mutagenesis Studies : Site-directed mutagenesis of enzyme active sites to identify critical residues for inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
